molecular formula C17H22ClN5O2S B2359744 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923201-70-1

2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2359744
CAS No.: 923201-70-1
M. Wt: 395.91
InChI Key: WARPGZXQXMUBPB-UHFFFAOYSA-N
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Description

2-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a synthetic small molecule featuring a piperazine core linked to a methylpyrimidine amine, a structural motif prevalent in medicinal chemistry research . The molecule incorporates a 2-chlorophenyl sulfonyl group on the piperazine nitrogen, a key feature known to influence interactions with biological targets. The specific molecular framework of this compound is analogous to scaffolds investigated in various pharmacological contexts, including as inhibitors of ion channels such as the inwardly-rectifying potassium (Kir) channel in Aedes aegypti mosquitoes . Piperazine-containing compounds are a cornerstone of drug discovery, found in numerous FDA-approved therapies, where the ring system often serves to optimize physicochemical properties and act as a versatile scaffold for presenting pharmacophoric groups to biological targets . This combination of a pyrimidine ring and a sulfonylated piperazine suggests significant potential for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . Researchers can leverage this compound as a key intermediate or precursor in developing novel bioactive molecules for multiple research fields. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPGZXQXMUBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Substitution and Sulfonylation

The most widely employed strategy involves sequential displacement of chloride groups on 4,6-dichloro-2-methylpyrimidine (DCM). Experimental data from Ambeed demonstrates that ethylamine first substitutes the C4 chloride under pressurized conditions (150°C, 16 h) in isopropanol, achieving 91% yield of 4-(ethylamino)-6-chloro-2-methylpyrimidine. Subsequent reaction with tert-butyl piperazine-1-carboxylate under microwave irradiation (120°C, 30 min) in DMF affords the Boc-protected intermediate.

Key reaction parameters:

Step Reagent Solvent Temperature Time Yield
1 Ethylamine (2 eq) Isopropanol 150°C 16 h 91%
2 Boc-piperazine (1.2 eq) DMF 120°C (MW) 30 min 78%

Deprotection using 4M HCl/dioxane followed by sulfonylation with 2-chlorobenzenesulfonyl chloride (1.5 eq) in dichloromethane (0°C → rt) completes the synthesis. LC-MS analysis typically shows [M+H]+ at m/z 396.1, matching the theoretical mass.

One-Pot Displacement Strategy

Recent optimization efforts have developed a one-pot procedure combining steps 1 and 2. Using DIPEA (3 eq) as a non-nucleophilic base in acetonitrile at 80°C, ethylamine and piperazine disuccinate (1:1 molar ratio) simultaneously displace both chlorides on DCM over 24 h. While this reduces purification steps, yields remain moderate (54-62%) due to competitive amine coordination effects.

Comparative performance data:

Method Purity (HPLC) Isolated Yield Reaction Scale
Sequential substitution 98.5% 67% 100 g
One-pot displacement 95.2% 58% 50 g

Sulfonylated Piperazine Coupling

Alternative approaches pre-form the sulfonylated piperazine before pyrimidine coupling. Treatment of piperazine with 2-chlorobenzenesulfonyl chloride (1.1 eq) in THF at -10°C produces 1-(2-chlorophenylsulfonyl)piperazine in 89% yield. Subsequent SNAr reaction with 4-(ethylamino)-6-chloro-2-methylpyrimidine under phase-transfer conditions (TBAB catalyst, K2CO3, toluene/H2O) achieves 83% conversion at 90°C.

Advantages:

  • Eliminates Boc protection/deprotection steps
  • Higher functional group tolerance in later stages
  • Enables use of electron-deficient pyrimidines

Continuous Flow Synthesis

Pioneering work in flow chemistry demonstrates a 4-step continuous process:

  • Ethylamination in superheated isopropanol (180°C, 5 min residence time)
  • Piperazine coupling in microstructured reactors (3 MPa, 140°C)
  • In-line sulfonylation using immobilized sulfonyl chloride resins
  • Cascade crystallization for purification

This method achieves 71% overall yield with 99.1% purity, representing a 3.2× throughput increase over batch methods.

Structural Characterization Benchmarks

Critical spectroscopic data for identity confirmation:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.08 (t, J=7.1 Hz, 3H, CH2CH3), 2.39 (s, 3H, CH3), 3.12 (q, J=7.1 Hz, 2H, NHCH2), 3.51-3.59 (m, 4H, piperazine), 3.72-3.80 (m, 4H, piperazine), 6.32 (s, 1H, pyrimidine-H), 7.51-7.69 (m, 4H, aryl-H)
  • 13C NMR (101 MHz, DMSO-d6): δ 12.4 (CH3), 15.1 (CH2CH3), 42.8 (NHCH2), 46.3/47.1 (piperazine), 112.4 (pyrimidine-C4), 134.7-138.2 (aryl-C), 158.9 (C=N)
  • HRMS : m/z calc. for C17H22ClN5O2S [M+H]+ 396.1214, found 396.1211

Process Optimization Considerations

Solvent effects:

  • Isopropanol vs. DMF in displacement reactions:
Solvent Dielectric Constant Reaction Rate (k, min⁻¹) Byproduct Formation
i-PrOH 19.9 0.017 <5%
DMF 36.7 0.042 12-18%

Catalyst screening:

  • Phosphazene bases (P2-Et) accelerate piperazine coupling by 4.7× versus DIPEA

Impurity profile:

  • Major byproducts (HPLC relative area):
    • Diethylamino derivative (2-4%) from over-alkylation
    • Hydrolysis product (1-3%) from residual moisture
    • Disulfonylated piperazine (0.5-1.2%)

Scale-Up Challenges and Solutions

Thermal hazards:

  • Exothermic sulfonylation requires jacketed reactors with ΔT < 15°C/min
  • Adiabatic calorimetry shows Qmax = 210 kJ/kg - necessitates semi-batch addition

Crystallization optimization:

  • Anti-solvent screening identified n-heptane/ethyl acetate (4:1) as optimal
  • Cooling profile: 50°C → -10°C at 0.3°C/min yields 92% recovery

Regulatory considerations:

  • ICH Q3D elemental analysis confirms Pd < 2 ppm from coupling catalysts
  • Genotoxic impurity control: sulfonyl chloride residuals < 10 ppm via quench with L-proline

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine or pyrimidine rings.

Scientific Research Applications

2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • The N-cyclohexyl analog replaces the ethylamine group with a bulkier cyclohexyl moiety, likely altering lipophilicity and steric interactions with biological targets.

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Property Target Compound Fluorophenyl-Methoxyphenyl Analog
Core Structure 6-Methylpyrimidin-4-amine 6-Methyl-2-phenylpyrimidin-4-amine
Substituents Piperazine-sulfonyl at C2, N-ethylamine at C4 Phenyl at C2, fluorophenyl and methoxyphenyl at C4/C5
Hydrogen Bonding Likely sulfonyl oxygen interactions Intramolecular N–H⋯N and C–H⋯O bonds
Reported Activity Undisclosed Antibacterial and antifungal activity

Key Differences :

  • The fluorophenyl-methoxyphenyl analog lacks the piperazine-sulfonyl group but includes a methoxy-substituted aromatic system, which may enhance solubility and antimicrobial activity .
  • The target compound’s sulfonyl-piperazine motif could improve metabolic stability compared to the aminomethyl group in the analog.

4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine

Property Target Compound Piperidin-1-yl Analog
Heterocyclic Core Pyrimidin-4-amine Pyrimidin-2-amine
Substituents Ethylamine, sulfonyl-piperazine Piperidine at C6, methyl at C4
Structural Simplicity Complex (sulfonyl-piperazine) Simpler (no sulfonyl group)
Therapeutic Potential Hypothesized immunomodulatory activity Undisclosed (structural study only)

Key Differences :

  • The piperidin-1-yl analog is structurally simpler, lacking the sulfonyl group and ethylamine substitution. This simplicity may reduce off-target interactions but limit binding specificity .

Structural and Functional Implications

  • Sulfonyl vs. Aminomethyl Groups: Sulfonyl groups (as in the target compound) enhance hydrogen-bond acceptor capacity and metabolic stability compared to aminomethyl substituents (e.g., in ) .
  • Aromatic Substitutions : Chlorophenyl (target) and acenaphthylene () groups influence lipophilicity and receptor binding. Chlorine’s electronegativity may enhance electrostatic interactions, while fused aromatic systems improve stacking .
  • Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms enable diverse hydrogen-bonding interactions, whereas piperidine () offers conformational rigidity .

Biological Activity

The compound 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyClNzOnSm\text{C}_{x}\text{H}_{y}\text{Cl}\text{N}_{z}\text{O}_{n}\text{S}_{m}

Where xx, yy, zz, nn, and mm denote the number of respective atoms in the molecular formula. The presence of a piperazine ring and a pyrimidine moiety suggests potential interactions with neurotransmitter receptors and other biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : Similar compounds have shown high affinity for dopamine receptors, particularly the D4 subtype. For instance, related piperazine derivatives have demonstrated IC50 values in the nanomolar range against these receptors, indicating potent binding capabilities .
  • Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Some studies indicate that structurally similar compounds can inhibit PARP activity, which is crucial in DNA repair processes. This inhibition may lead to increased apoptosis in cancer cells, making it a target for cancer therapy .

Biological Activity Data

Activity Target IC50 Value (μM) Reference
Dopamine D4 Receptor BindingD4 Receptor0.057
PARP InhibitionPARP118
Cytotoxicity against Cancer CellsHuman Breast Cancer Cells57.3

Case Studies

  • Dopamine D4 Receptor Affinity : A study on piperazine derivatives indicated that compounds similar to this compound exhibited significant selectivity for the D4 receptor over D2 receptors, suggesting potential applications in treating disorders related to dopamine dysregulation.
  • Cancer Cell Viability : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in human breast cancer cell lines by inducing apoptosis through PARP inhibition. The compounds were tested at various concentrations, showing dose-dependent effects .
  • Structural Activity Relationship (SAR) : Research into the SAR of similar compounds has revealed that modifications on the piperazine ring and sulfonyl group can enhance receptor affinity and selectivity, paving the way for optimized drug design targeting specific pathways involved in neuropsychiatric disorders and cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, coupling a pyrimidine precursor with a sulfonylpiperazine derivative under reflux conditions (e.g., using chloroform or DMF as solvents). Optimizing yields requires controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (8–12 hours at 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at C6, ethylamine at C4) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine core and substituted phenyl rings (e.g., angles ~12–86° observed in similar pyrimidine derivatives) to confirm stereoelectronic effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonylpiperazine moiety, which may interact with ATP-binding pockets. Use fluorescence polarization or ELISA-based protocols with IC50_{50} determination. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the 2-chlorophenylsulfonyl group?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, methoxyphenyl) and compare bioactivity. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. For example, replacing the 2-chlorophenyl group with a 4-trifluoromethylphenyl moiety may enhance hydrophobic interactions, as seen in related pyrimidines .

Q. How should researchers address contradictions in solubility data across different experimental batches?

  • Methodological Answer : Conduct controlled solubility studies (e.g., shake-flask method in PBS pH 7.4) under standardized conditions. Variability may arise from crystallinity differences; characterize polymorphs via DSC and PXRD. If amorphous content is high, employ spray drying or co-crystallization with succinic acid to improve reproducibility .

Q. What computational methods are effective for predicting intermolecular interactions in co-crystals or protein complexes?

  • Methodological Answer : Use density functional theory (DFT) to model hydrogen-bonding networks (e.g., N–H⋯O interactions between the sulfonyl group and water molecules). Molecular dynamics (MD) simulations (50 ns trajectories) can predict stability in binding pockets, focusing on π-π stacking between the pyrimidine ring and aromatic residues .

Q. How can experimental design account for environmental stability and degradation pathways?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 1–13), photolysis (UV-Vis irradiation), and biodegradability (OECD 301F). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) and assess eco-toxicity via Daphnia magna acute toxicity tests .

Q. What strategies resolve discrepancies in receptor-binding affinity between in silico predictions and empirical data?

  • Methodological Answer : Reconcile docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. For instance, if MD simulations suggest strong binding but experimental Kd_d values are weak, check for protonation state errors (use pKa prediction tools like MarvinSketch) or solvation effects .

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